3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
3-methoxy-4,6-bis(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS2/c1-13-6-4-5(11-12-6)9-8(15-3)10-7(4)14-2/h1-3H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJDXODIQZZKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)SC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-methoxy-4,6-dichloropyrimidine with sodium methanethiolate to introduce the methylthio groups at positions 4 and 6 . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is primarily related to its ability to interact with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is highly modular, with substituents at the 1-, 3-, 4-, and 6-positions dictating its properties. Below is a comparative analysis with structurally related analogs:
Substituent Variations at the 1-Position
a) 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Benzyl group at the 1-position, methylthio at 4- and 6-positions.
- No explicit data on bioactivity or stability are available .
b) 1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Ethyl group at the 1-position.
- Properties : Smaller alkyl chain compared to benzyl, leading to moderate lipophilicity. Molecular weight: 240.35 g/mol. Storage conditions: Sealed in dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .
c) 1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Methyl group at the 1-position.
- Properties: Molecular weight: 226.32 g/mol.
Substituent Variations at the 3-Position
a) 3-Methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Methoxy (-OCH₃) at the 3-position.
- Inferred Properties : The electron-donating methoxy group may enhance aromatic ring stability and alter electronic distribution compared to sulfur-containing analogs. This could influence binding affinity in enzyme inhibition (e.g., kinase targets).
b) 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Chlorine at 4- and 6-positions, methylthio at 3-position.
- Properties: Chlorine atoms increase electronegativity and may improve metabolic stability.
Functional Group Impact on Physicochemical Properties
| Compound Name | 1-Substituent | 3-Substituent | Molecular Weight (g/mol) | Key Inferred Properties |
|---|---|---|---|---|
| 3-Methoxy-4,6-bis(methylthio)-1H-... | H | OCH₃ | ~252.34* | Moderate solubility, electronic tuning |
| 1-Benzyl-4,6-bis(methylthio)-1H-... | Benzyl | H | ~298.43* | High lipophilicity, steric hindrance |
| 1-Ethyl-4,6-bis(methylthio)-1H-... | Ethyl | H | 240.35 | Balanced lipophilicity, moisture-sensitive |
| 1-Methyl-4,6-bis(methylthio)-1H-... | Methyl | H | 226.32 | Enhanced solubility, compact structure |
*Calculated based on molecular formula (C₈H₁₀N₄OS₂ for the target compound).
Research Findings and Implications
- Synthetic Accessibility : The methylthio and methoxy groups are typically introduced via nucleophilic substitution or oxidation reactions. Ethyl and benzyl derivatives may require protective group strategies for regioselective synthesis .
- Stability : Methylthio groups are prone to oxidation, necessitating storage under inert conditions. The methoxy group in the target compound may confer greater oxidative stability compared to thioethers .
- Biological Relevance : Pyrazolo[3,4-d]pyrimidines are explored as kinase inhibitors. The methoxy group’s electron-donating effect could modulate interactions with ATP-binding pockets, though empirical validation is needed.
Biological Activity
3-Methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has gained attention for its potential biological activities. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core with methoxy and methylthio substituents, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 111375-42-9 |
| Molecular Formula | C8H10N4S2 |
| Molecular Weight | 206.31 g/mol |
| SMILES | CSc1ncc2cn[nH]c2n1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Binding : It can bind to various receptors, modulating their activity and leading to physiological changes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through:
- Cell Cycle Arrest : It can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Induction of Apoptosis : Triggers intrinsic apoptotic pathways leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Study 2: Anticancer Activity
In a study published in Cancer Research, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with 10 µM concentration resulted in significant cell death (approximately 70% reduction in viability) compared to untreated controls .
Q & A
Q. What are the standard synthetic routes for 3-methoxy-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of precursor pyrazolo[3,4-d]pyrimidine derivatives with methoxy and methylthio groups can be achieved using alkyl halides in dry acetonitrile or dichloromethane under reflux. Intermediates are characterized via IR spectroscopy (to confirm functional groups like C-O and C-S bonds) and H NMR (to verify substituent positions and integration ratios). Crystallization from acetonitrile is a common purification step .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- IR spectroscopy : Identifies C-O (methoxy, ~1250 cm) and C-S (methylthio, ~650 cm) stretches.
- H NMR**: Assigns methoxy protons (~3.8 ppm) and methylthio groups (~2.5 ppm).
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns. Common pitfalls include solvent impurities in NMR and overlapping peaks; deuterated solvents and 2D NMR (e.g., HSQC) can mitigate these issues .
Q. How do methoxy and methylthio substituents influence the compound’s physicochemical properties?
The methoxy group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its electron-donating nature, while the methylthio group increases lipophilicity, affecting membrane permeability. Stability studies in aqueous buffers (pH 4–9) and under light exposure are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Catalyst selection : Trifluoroacetic acid (TFA) improves reaction efficiency by activating carbonyl intermediates (e.g., in cyclocondensation steps).
- Solvent choice : Anhydrous toluene or acetonitrile reduces side reactions like hydrolysis.
- Temperature control : Reflux conditions (~110°C) balance reaction rate and selectivity. Monitoring via TLC (using 2% EtOAc/hexanes) ensures completion before workup .
Q. What strategies address regioselectivity challenges when introducing methoxy and methylthio groups?
- Directed ortho-metalation : Use of directing groups (e.g., amino or halogen substituents) to control substitution positions.
- Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) ensures selective functionalization. Computational modeling (DFT) can predict reactive sites based on electron density maps .
Q. How can computational methods predict the compound’s biological activity?
Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like kinase enzymes. The methoxy and methylthio groups may occupy hydrophobic pockets in ATP-binding sites. Pharmacophore mapping identifies critical hydrogen-bonding and steric features for activity. Validation via in vitro assays (e.g., kinase inhibition) is essential .
Q. What analytical approaches resolve contradictions in spectral data during characterization?
- 2D NMR (COSY, NOESY) : Resolves overlapping H signals and confirms spatial proximity of substituents.
- High-resolution MS (HRMS) : Distinguishes isotopic patterns from impurities.
- X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
